molecular formula C15H14N6 B3029387 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline CAS No. 641615-36-3

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline

Cat. No. B3029387
M. Wt: 278.31 g/mol
InChI Key: BECLORGBMXGXCB-UHFFFAOYSA-N
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Patent
US08703771B2

Procedure details

Stannous chloride dihydrate (3.6 g, 16 mmol) was dissolved in 10 mL of concentrated hydrochloric acid. The solution was added to N-(2-methyl-5-nitrophenyl)-4,5′-bipyrimidin-2-amine with violent stirring. The mixture was poured into ice-cold water after being stirred for 2 hours. It was then neutralized to pH>8 with sodium carbonate and extracted with ethyl acetate for 4 times. The pooled extracts were washed with brine, dried over magnesium sulfate and finally concentrated under reduced pressure to obtain 0.7 g of the title compound. MS (M+1)=279.13.
[Compound]
Name
Stannous chloride dihydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N-(2-methyl-5-nitrophenyl)-4,5′-bipyrimidin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH:11][C:12]1[N:17]=[C:16]([C:18]2[CH:19]=[N:20][CH:21]=[N:22][CH:23]=2)[CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[N:13]1[CH:14]=[CH:15][C:16]([C:18]2[CH:19]=[N:20][CH:21]=[N:22][CH:23]=2)=[N:17][C:12]=1[NH:11][C:3]1[CH:4]=[C:5]([NH2:8])[CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
N-(2-methyl-5-nitrophenyl)-4,5′-bipyrimidin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC1=NC=CC(=N1)C=1C=NC=NC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after being stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate for 4 times
WASH
Type
WASH
Details
The pooled extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(N=C(C=C1)C=1C=NC=NC1)NC=1C=C(C=CC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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